molecular formula C12H14F2N2O B7460931 1-Cyclopentyl-3-(2,4-difluorophenyl)urea

1-Cyclopentyl-3-(2,4-difluorophenyl)urea

Cat. No. B7460931
M. Wt: 240.25 g/mol
InChI Key: IYPLIXLWZBOGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(2,4-difluorophenyl)urea, also known as CP-690,550, is a small molecule drug that has been studied for its potential therapeutic uses in various autoimmune diseases. This compound was first discovered by Pfizer in 2003 and has since been the subject of extensive scientific research.

Mechanism of Action

1-Cyclopentyl-3-(2,4-difluorophenyl)urea acts as a selective inhibitor of JAK3, which is a key enzyme involved in the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAK3, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea can effectively suppress the immune response and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2,4-difluorophenyl)urea has been shown to have various biochemical and physiological effects on the immune system. This compound can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of T cells, and induce apoptosis of activated T cells. Additionally, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea can reduce the levels of autoantibodies and immune complexes in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea for lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects. However, this compound has relatively low solubility in water, which can limit its use in certain experimental setups. Additionally, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Future Directions

There are several potential future directions for research on 1-Cyclopentyl-3-(2,4-difluorophenyl)urea. One area of interest is the development of more potent and selective JAK3 inhibitors that can be used for the treatment of autoimmune diseases. Additionally, there is a need for further studies on the long-term safety and efficacy of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea in humans. Finally, there is a growing interest in the use of JAK inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea involves several steps starting with the reaction of 2,4-difluoroaniline with cyclopentanone to produce 2,4-difluoro-α,α-dimethylcyclopentanone. This intermediate is then reacted with phosgene and ammonia to produce 1-Cyclopentyl-3-(2,4-difluorophenyl)urea.

Scientific Research Applications

1-Cyclopentyl-3-(2,4-difluorophenyl)urea has been extensively studied for its potential therapeutic uses in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines that are involved in the pathogenesis of these diseases.

properties

IUPAC Name

1-cyclopentyl-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-8-5-6-11(10(14)7-8)16-12(17)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPLIXLWZBOGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(2,4-difluorophenyl)urea

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